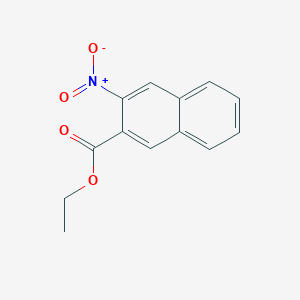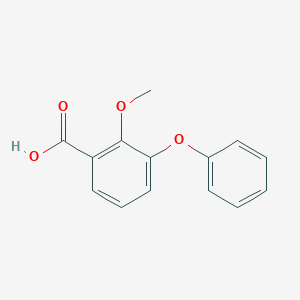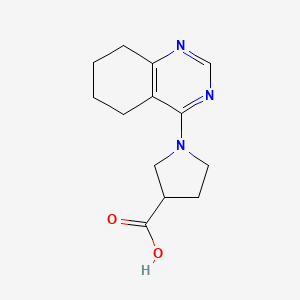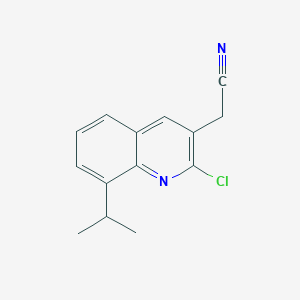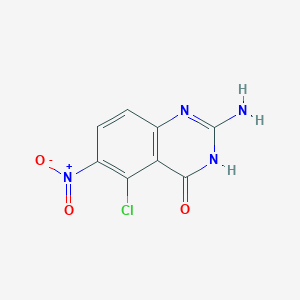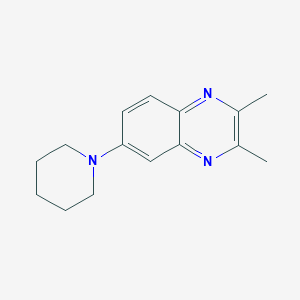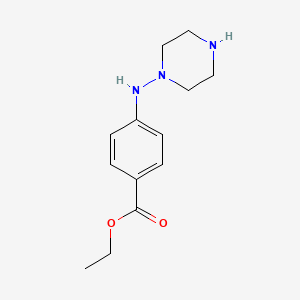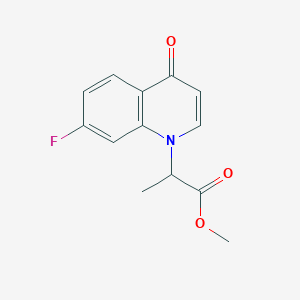
Ethyl 2-acenaphthylen-5-yl-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-Acenaphthylen-5-yl-2-oxoacetat ist eine organische Verbindung, die zur Klasse der Acenaphthylen-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Ethylestergruppe aus, die an eine 2-Oxoacetat-Einheit gebunden ist, welche wiederum mit einem Acenaphthylen-Ringsystem verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-Acenaphthylen-5-yl-2-oxoacetat beinhaltet typischerweise die Kondensation von Acenaphthen mit Ethyl-Oxalylchlorid in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema kann wie folgt dargestellt werden:
Kondensationsreaktion: Acenaphthen reagiert mit Ethyl-Oxalylchlorid in Gegenwart eines Katalysators wie Aluminiumchlorid (AlCl3) zu Ethyl-2-Acenaphthylen-5-yl-2-oxoacetat.
Reinigung: Das Rohprodukt wird mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die reine Verbindung zu erhalten.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion von Ethyl-2-Acenaphthylen-5-yl-2-oxoacetat durch Optimierung der Reaktionsbedingungen und Verwendung von kontinuierlichen Fließreaktoren hochskaliert werden. Die Verwendung effizienter Katalysatoren und Lösungsmittel kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus kann die Implementierung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und Abfallminimierung, den Prozess umweltfreundlicher gestalten.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-2-Acenaphthylen-5-yl-2-oxoacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Oxogruppe in Hydroxylgruppen umwandeln, was zur Bildung von Alkoholderivaten führt.
Substitution: Der Acenaphthylen-Ring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen, wodurch verschiedene funktionelle Gruppen in das Ringsystem eingeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (NH3, OH-) können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation Carbonsäuren gebildet werden, während Reduktion Alkohole erzeugt. Substitutionsreaktionen können verschiedene funktionelle Gruppen, wie z. B. Halogene oder Amine, in den Acenaphthylen-Ring einführen.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-Acenaphthylen-5-yl-2-oxoacetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in der Untersuchung von enzymkatalysierten Reaktionen und als Sonde zur Untersuchung von biologischen Signalwegen verwendet werden.
Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften wird es bei der Produktion von fortschrittlichen Materialien wie Polymeren und Nanomaterialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-Acenaphthylen-5-yl-2-oxoacetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und biochemische Prozesse in Zellen beeinflussen. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem untersuchten biologischen System ab. So kann die Verbindung beispielsweise in der Arzneimittelforschung an ein Zielprotein binden und dessen Funktion verändern, was zu therapeutischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of ethyl 2-acenaphthylen-5-yl-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug discovery, the compound may bind to a target protein, altering its function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-Acenaphthylen-5-yl-2-oxoacetat kann mit anderen Acenaphthylen-Derivaten verglichen werden, wie z. B.:
Ethyl-2-Oxo-2-(Thiophen-2-yl)acetat: Ähnlich in der Struktur, aber enthält einen Thiophen-Ring anstelle eines Acenaphthylen-Rings.
Ethyl-2-(5-Chlorpyridin-2-yl)amino-2-oxoacetat: Enthält eine Chlorpyridin-Einheit, die als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet wird.
Spiroacenaphthylen-Verbindungen: Diese Verbindungen haben spiroverknüpfte zyklische Strukturen und werden in der medizinischen Chemie eingesetzt.
Eigenschaften
Molekularformel |
C16H12O3 |
|---|---|
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
ethyl 2-acenaphthylen-5-yl-2-oxoacetate |
InChI |
InChI=1S/C16H12O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-9H,2H2,1H3 |
InChI-Schlüssel |
UFRMIXUWXXLBSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=CC=C2C=CC3=C2C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




